D-Glucose, 5-thio-
Description
Contextualizing Thiosugars as Glycomimetics
Glycobiology, the study of the structure, synthesis, and biology of carbohydrates (sugars), often employs synthetic carbohydrate analogues to probe and understand complex biological systems. medchemexpress.commedchemexpress.com Among these analogues, glycomimetics have emerged as a crucial class of compounds. researchgate.net Glycomimetics are molecules that mimic the structure of natural sugars but contain modifications, such as the replacement of an oxygen atom with another element like sulfur, nitrogen, or carbon. researchgate.netnih.gov
Thiosugars are a significant family of glycomimetics in which a ring oxygen atom of a carbohydrate is replaced by a sulfur atom. nih.govrsc.org This isosteric substitution can modulate the bioavailability, stability, and bioactivity of the carbohydrate. researchgate.net A key advantage of thiosugars is their increased resistance to enzymatic degradation by glycosidases, phosphorylases, and glycosyltransferases, which makes them more stable in biological environments compared to their natural oxygen-containing counterparts. nih.gov This enhanced stability allows researchers to study carbohydrate-mediated biochemical processes with greater control and precision. researchgate.net The structural diversity and promising bioactivities of thiosugars underscore their importance as tools in glycobiology, pharmacology, and medicinal chemistry. researchgate.netresearchgate.net
Significance of 5-Thio-D-Glucose as a Glucose Analogue in Biochemical Investigations
5-Thio-D-glucose is a pivotal thiosugar in biochemical research, serving as a close structural analogue of D-glucose. nih.govportlandpress.com In this molecule, the oxygen atom within the pyranose ring is substituted with a sulfur atom. physiology.org This subtle yet critical modification allows 5-thio-D-glucose to be recognized by the cellular machinery that handles glucose, but it alters its subsequent metabolic fate. portlandpress.comnih.gov
The significance of 5-thio-D-glucose lies in its ability to act as a competitive inhibitor of glucose-related processes. sigmaaldrich.com It is readily taken up by cells through glucose transport systems. portlandpress.com However, once inside, it can interfere with glucose metabolism. For instance, it is a known inhibitor of hexokinase, a key enzyme in glycolysis. sigmaaldrich.comnih.gov This inhibitory action allows researchers to modulate or shut down glucose metabolism to study its downstream effects. sigmaaldrich.comontosight.ai
Due to its ability to interfere with glucose transport and metabolism, 5-thio-D-glucose has become an invaluable tool in a wide range of biochemical investigations. nih.govontosight.ai It is used to study the mechanisms of glucose transport across cell membranes and to probe the metabolic requirements of different cell types. portlandpress.comnih.gov Research applications have extended into fields such as diabetes, where it has been used to study glucose-mediated insulin (B600854) release and the effects of glucose deprivation on pancreatic beta-cells. tandfonline.comthieme-connect.comdiabetesjournals.org Furthermore, it has been investigated in cancer research for its ability to selectively affect hypoxic tumor cells, which are heavily reliant on glycolysis for energy production. nih.govnih.govrsna.org
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,6-tetrahydroxy-5-sulfanylhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S/c7-1-3(9)5(10)6(11)4(12)2-8/h1,3-6,8-12H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJLRUSZMLMXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)S)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871316 | |
| Record name | 5-Thiohexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Thio D Glucose and Its Derivatives
Historical and Classical Synthetic Routes to 5-Thio-D-Glucose
The initial syntheses of 5-thio-D-glucose were challenging, often involving multi-step procedures starting from D-glucose. researchgate.net A landmark method was reported by Nayak and Whistler in 1969, which laid the groundwork for many subsequent approaches. uga.eduacs.orgacs.org Classical strategies generally involve the chemical modification of D-glucose to introduce a suitable leaving group at the C-5 position, followed by nucleophilic displacement with a sulfur-containing reagent. ontosight.ai These routes, while foundational, often required difficult purification steps and were not always highly efficient. researchgate.net Over the years, reviews have chronicled the evolution of these syntheses, including routes to derivatives like 2-acetamido-2-deoxy-5-thio-D-glucose, highlighting the versatility of intermediates such as deoxyhalogeno sugars. ucl.ac.uk
Modern and Stereoselective Synthetic Strategies for 5-Thio-D-Glucose Core Structures
Contemporary synthetic chemistry has provided more refined and stereoselective methods for accessing the 5-thio-D-glucose core, improving yields and control over the molecular architecture.
The behavior of 5-thio-D-glucose derivatives in glycosylation reactions is a critical aspect of their chemistry, where they can function as either the glycosyl donor or acceptor.
When used as a glycosyl donor , 5-thioglycopyranosyl derivatives exhibit greater axial (α) selectivity compared to their O-glycopyranosyl counterparts. acs.orgnih.gov This enhanced selectivity is attributed to several factors: the lower kinetic reactivity of the thio-donors, which often requires higher reaction temperatures; the increased stability of the intermediate thiocarbenium ion over the oxocarbenium ion; a stronger anomeric effect in the thiosugar ring; and reduced neighboring group participation from acyl protecting groups. acs.orgnih.gov Studies using variable temperature NMR have been conducted to understand the reactive intermediates formed upon activation of 5-thioglucopyranosyl donors. acs.orgnih.gov
Perhaps more uniquely, when a protected 5-thio-D-glucose is used as a glycosyl acceptor , it has been shown to act as a strong α-directing participant. rsc.orgnii.ac.jprsc.orgnih.gov This anomeric effect of the thiane (B73995) ring allows for the stereocontrolled synthesis of complex disaccharides. rsc.orgnii.ac.jprsc.org For instance, the glycosidation of a protected 5-thio-D-glucose acceptor with D-fructofuranosyl or D-psicofuranosyl donors can proceed with high stereoselectivity, correctly controlling the configuration of both anomeric centers in a single step to yield a single disaccharide isomer. rsc.orgnii.ac.jpnih.govresearchgate.netrsc.org
| Donor | Acceptor | Promoter/Conditions | Product | Key Finding | Reference(s) |
| D-Psicofuranosyl donor | Protected 5-thio-D-glucose | TMSOTf, CH₂Cl₂, -40 to -20 °C | β-D-Psicofuranosyl 5-thio-α-D-glucopyranoside | High stereoselectivity (single isomer); 5-thio-D-glucose acts as an α-directing acceptor. | rsc.orgresearchgate.net |
| D-Fructofuranosyl donor | Protected 5-thio-D-glucose | DMTST, DTBMP, 4 Å MS | α-D-Fructofuranosyl 5-thio-α-D-glucopyranoside | Stereoselective formation of the α,α-linked disaccharide. | rsc.orgnii.ac.jp |
| 5-Thioglucosyl trichloroacetimidate | Glycosyl acceptor | TMSOTf | α-Glycoside | 5-Thioglycosyl donors show higher axial selectivity than their O-glycosyl counterparts. | acs.orgnih.gov |
Chemoenzymatic methods offer powerful alternatives to purely chemical syntheses, leveraging the high selectivity of enzymes under mild reaction conditions. researchgate.net 5-Thio-D-glucose and its derivatives have proven to be viable substrates for various enzymes.
A notable example is the use of trehalose (B1683222) synthase (TreT), which can catalyze the reaction between a glucose analogue and a UDP-sugar to form a trehalose analogue. nih.govgoogle.comgoogle.com Commercially available 5-thio-D-glucose is well-tolerated by TreT and can be converted to 5-deoxy-5-thio-α,α-D-trehalose (5-ThioTre) in a single step with excellent yields (92-97%). nih.govgoogle.comgoogle.com This enzymatic approach is significantly more practical than the equivalent multi-step chemical synthesis. nih.govresearchgate.net
Other enzymes have also been employed. Glycosyltransferases, such as β(1→4)Galactosyltransferase (β(1→4)GalT), can use 5-thio-D-glucose as an acceptor substrate for the transfer of galactose. sigmaaldrich.com Furthermore, enzymes like glucose isomerase have been used to synthesize 5-thio-D-xylopyranose via isomerization from the corresponding 5-thio-D-xylulofuranose, which itself was prepared using aldolase-catalyzed reactions. researchgate.net
| Enzyme | Substrate(s) | Product | Yield | Key Finding | Reference(s) |
| Trehalose Synthase (TreT) | 5-Thio-D-glucose, UDP-Glucose | 5-Deoxy-5-thio-α,α-D-trehalose (5-ThioTre) | 92% (isolated) | Efficient, single-step synthesis of a complex analogue. | google.comgoogle.com |
| β(1→4)Galactosyltransferase | 5-Thio-D-glucose, UDP-Galactose | Gal-β(1→4)-5-thio-Glc | - | Demonstrates tolerance of glycosyltransferases for thiosugar acceptors. | sigmaaldrich.com |
| Glucose Isomerase | 5-Thio-D-xylulofuranose | 5-Thio-D-xylopyranose | - | Enzymatic isomerization provides a route to other thiosugars. | researchgate.net |
Despite the advent of chemoenzymatic methods, multi-step chemical synthesis from readily available precursors like D-glucose remains a fundamental approach. ontosight.aiacs.org These syntheses hinge on the strategic introduction of a sulfur atom into the carbohydrate ring, typically at the C-5 position. tandfonline.com
A general strategy involves several key transformations:
Protection: The hydroxyl groups of D-glucose are protected, often leaving the primary C-6 hydroxyl group accessible or using a protection strategy that facilitates subsequent reactions (e.g., forming 1,2-O-isopropylidene-α-D-glucofuranose).
Activation of C-5: The molecule is manipulated to place a good leaving group (e.g., tosylate, mesylate) at C-5, which often requires initial modification at C-6 followed by ring-opening and re-closing strategies. An alternative involves the opening of an epoxide ring, such as in 3-O-allyl-5,6-anhydro-1,2-O-isopropylidene-β-L-idofuranose. nih.gov
Sulfur Introduction: A sulfur nucleophile (e.g., thioacetate, thiourea) displaces the leaving group, introducing the sulfur atom.
Cyclization and Deprotection: The acyclic intermediate is induced to cyclize, forming the thiopyranose ring, followed by the removal of protecting groups to yield 5-thio-D-glucose. ontosight.aiucl.ac.uk
For example, one route to 6-deoxy-5-thio-D-glucose involved the partial mesylation of methyl 5-thio-α-D-glucopyranoside, which yielded the desired 6-mesylate in modest yield. This intermediate was then converted via a 6-iodo derivative into the final product. nih.gov
Synthesis of Advanced 5-Thio-D-Glucose Derivatives and Conjugates
The 5-thio-D-glucose core is a valuable building block for creating more complex and functionally diverse molecules, including oligosaccharides and bioconjugates. researchgate.netbiosynth.com
The synthesis of oligosaccharides containing a 5-thiopyranose ring is a significant area of research. As detailed in section 2.2.1, the stereoselective glycosylation of 5-thio-D-glucose acceptors has enabled the synthesis of novel sucrose (B13894) analogues like (+)-5-thiosucrose and (+)-5-thioisosucrose. rsc.orgnii.ac.jpnih.govresearchgate.netmdpi.com
Furthermore, 5-thio-D-glucose can be converted into 1,5-dithio-D-glucopyranose. tandfonline.com This dithio analogue, which contains sulfur at both the anomeric position and in the ring, serves as a nucleophile for the synthesis of dithiosaccharides, including thia-analogues of glucosinolates. tandfonline.com
Enzymatic methods are also crucial for building thio-oligosaccharides. GDP-5-thio-D-mannose and GDP-5-thio-L-fucose have been synthesized and used as donor substrates for glycosyltransferases. acs.org These donor analogues were successfully transferred by α(1,2)mannosyltransferase and α(1,3)fucosyltransferase, respectively, to produce oligosaccharides containing a hydrolase-resistant 5-thiomannose or 5-thiofucose unit. acs.org
Synthesis of Nucleoside Diphosphate (B83284) 5-Thiosugar Analogues (e.g., GDP-5-Thiosugars)
The synthesis of nucleoside diphosphate 5-thiosugar analogues represents a critical area of research, as these compounds are valuable tools for studying the roles of sugar nucleotides in various biological processes and as potential inhibitors of glycosyltransferases. Methodologies for their preparation involve both chemical and enzymatic approaches, leading to a range of analogues with modified sugar or nucleobase moieties.
A prominent chemical synthesis strategy has been developed for guanosine (B1672433) diphosphate (GDP)-5-thiosugars, such as GDP-5-thio-D-mannose and GDP-5-thio-L-fucose. acs.orgnih.gov This method involves a multi-step sequence beginning with the phosphorylation of a per-O-acetylated or per-O-benzoylated 5-thiosugar bromide. acs.orgnih.gov The phosphorylation is typically achieved using silver dibenzyl phosphate (B84403). Following this, the protecting groups on the phosphate are removed, and the resulting 5-thiosugar phosphate is condensed with a guanosine monophosphate (GMP) derivative, such as GMP-imidazolidate, in the presence of a divalent cation like MgCl₂ to yield the final GDP-5-thiosugar. acs.orgnih.gov These GDP-5-thiosugar analogues have been successfully utilized as donor substrates for mannosyltransferases and fucosyltransferases, enabling the enzymatic synthesis of oligosaccharide analogues with enhanced stability against hydrolases. acs.orgnih.gov
Enzymatic and chemo-enzymatic strategies have also proven effective for the synthesis of other nucleoside diphosphate 5-thiosugars. For instance, uridine (B1682114) diphosphate (UDP)-5'-O-(2-thiodiphospho)-N-acetylglucosamine (UDP(βS)-GlcNAc) has been synthesized enzymatically. nih.gov This approach leverages the substrate promiscuity of certain enzymes. The synthesis of UDP(βS)-glucose has been accomplished using UDP-glucose pyrophosphorylase to catalyze the reaction between glucose 1-thiophosphate and UTP. tamu.edu Another route involves the use of galactose-1-phosphate uridyltransferase, which catalyzes the reaction between UDP-glucose and glucose 1-thiophosphate. tamu.edu
These synthetic advancements provide access to a variety of nucleoside diphosphate 5-thiosugar analogues, which are instrumental for probing the mechanisms of glycosyltransferases and for the development of novel therapeutic agents.
| Starting Material | Key Reagents/Enzymes | Product | Reference(s) |
| Tetra-O-acetyl-5-thio-D-mannosyl bromide | Silver dibenzyl phosphate, GMP-imidazolidate, MgCl₂ | GDP-5-thio-D-mannose | acs.orgnih.gov |
| Tri-O-benzoyl-L-fucosyl bromide | Silver dibenzyl phosphate, GMP-imidazolidate, MgCl₂ | GDP-5-thio-L-fucose | acs.orgnih.gov |
| Glucose 1-thiophosphate, UTP | UDP-glucose pyrophosphorylase | UDP(βS)-glucose | tamu.edu |
| N-acetylhexosamine 1-kinase, GlcNAc-1-P uridyltransferase (pyrophosphorylase) | NahK, GlmU | Uridine-5′-O-(2-thiodiphospho)-N-acetylglucosamine | nih.gov |
Synthesis of Substituted 5-Thio-D-Glucose Analogues (e.g., Carborane-Appended, Deoxy and Amino Derivatives)
The modification of the 5-thio-D-glucose scaffold through the introduction of various substituents has led to the development of novel analogues with diverse potential applications, including in boron neutron capture therapy (BNCT) and as probes for biological systems.
Carborane-Appended Derivatives: A series of carborane-appended 5-thio-D-glucopyranose (5-TDGP) derivatives have been synthesized. nih.govresearchgate.net These syntheses have been achieved through both traditional chemical methods and modern "click" chemistry. nih.govresearchgate.net One approach involves the functionalization of a protected 5-thio-D-glucose derivative to introduce an azide (B81097) or alkyne group, which can then be coupled with a corresponding carborane-containing azide or alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.net Traditional methods have also been employed, where a carborane moiety is directly attached to the thiosugar. nih.govresearchgate.net For instance, a decapitated nido-carboranyl derivative has been synthesized and shown to be highly water-soluble. nih.govresearchgate.net Biological evaluation of these carborane-5-TDGP conjugates has indicated that the 5-thiosugar can be a more effective boron carrier into cancer cells compared to its natural D-glucose counterpart, highlighting its potential for BNCT applications. nih.govresearchgate.net
Deoxy and Amino Derivatives: The synthesis of deoxy and amino derivatives of 5-thio-D-glucose has been an area of active investigation. Several routes have been developed to access these compounds. For example, 6-deoxy-5-thio-D-glucose has been synthesized from D-glucose through multiple synthetic pathways. nih.gov One route involved the partial mesylation of methyl 5-thio-α-D-glucopyranoside to yield the 6-mesylate, which was then converted to the 6-iodo derivative and subsequently reduced to the target 6-deoxy compound. nih.gov
The synthesis of 2-acetamido-2-deoxy-5-thio-D-glucose has also been reported, with synthetic strategies starting from intermediates like methyl glucofuranosides or acyclic dimethyl acetal (B89532) derivatives. ucl.ac.ukucl.ac.uk An attempted radical-induced reductive deamination of 2-acetamido-2-deoxy-5-thio-D-glucose to obtain the 2-deoxy analogue has also been described. ucl.ac.uk Furthermore, the synthesis of other amino derivatives, such as 5-thio-D-glucopyranosylarylamines, has been achieved by reacting 5-thio-D-glucopyranose pentaacetate with arylamines in the presence of a mercuric chloride catalyst. colab.ws
These synthetic efforts have expanded the library of 5-thio-D-glucose analogues, providing a rich collection of compounds for further biological and medicinal investigation.
| Derivative Type | Synthetic Approach | Key Intermediates/Reagents | Product Example | Reference(s) |
| Carborane-Appended | Click Cycloaddition | Azide/Alkyne functionalized 5-TDGP, Carborane-azide/alkyne, CuSO₄, Potassium ascorbate | nido-Carboranyl-5-thio-D-glucopyranose | nih.govresearchgate.net |
| 6-Deoxy | Mesylation and Reduction | Methyl 5-thio-α-D-glucopyranoside, Mesyl chloride, Sodium iodide, Raney nickel | 6-Deoxy-5-thio-D-glucose | nih.gov |
| 2-Amino | Multi-step synthesis from glucofuranoside | Methyl 2-acetamido-2-deoxy-5,6-O-isopropylidene-β-D-glucofuranoside | 2-Acetamido-2-deoxy-5-thio-D-glucopyranose | researchgate.net |
| Arylamine | Condensation Reaction | 5-Thio-D-glucopyranose pentaacetate, Arylamine, Mercuric chloride | 5-Thio-D-glucopyranosylarylamines | colab.ws |
Structural Characterization and Computational Analysis of 5 Thio D Glucose Systems
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Variable Temperature NMR Spectroscopy, X-ray Crystallography)
Advanced spectroscopic methods are indispensable for the detailed structural characterization of 5-thio-D-glucose and its derivatives. Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy and X-ray crystallography, in particular, provide critical insights into both the solution-state dynamics and solid-state structures of these thiosugars.
Variable Temperature NMR Spectroscopy has been extensively used to study the reactive intermediates formed during glycosylation reactions of 5-thio-D-glucose donors. osti.govnih.gov By conducting experiments at low temperatures, researchers can trap and characterize transient species that are otherwise unobservable. For instance, VT-NMR studies on the activation of per-O-acetylated 5-thioglucosyl sulfoxides with triflic anhydride (B1165640) allowed for the observation of "activated sulfoxide" species and covalent triflates. acs.org In one study, activation of ethyl 2,3,4,6-tetra-O-acetyl-1,5-dithio-α/β-D-glucopyranoside (a derivative system) at -78 °C in CD₂Cl₂ led to the formation of activated sulfoxide (B87167) intermediates, which were characterized by significant downfield shifts of the anomeric proton (H-1) and the S-ethyl methylene (B1212753) protons in the ¹H NMR spectrum. acs.org For example, the anomeric proton signal shifted from δ 3.77 ppm in the starting sulfoxide to δ 4.88 ppm in the activated intermediate. acs.org However, even at very low temperatures, the corresponding 5-thioglucopyranosyl carbenium ions (thenium ions) were not directly observed in these NMR studies, suggesting they are either not formed or are too transient to be detected. osti.govnih.govacs.org This is attributed to the electron-withdrawing effects of the C-O bonds in the thiopyranoside ring, which discourage the formation of a positive charge on the sulfur. osti.govnih.govresearcher.life
X-ray Crystallography provides definitive, high-resolution data on the solid-state structure, including bond lengths, bond angles, and the absolute configuration of stereocenters. The crystal structure of derivatives like 5-(β-D-glucopyranosylthio)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine confirms the β-configuration at the anomeric center and reveals key structural parameters. iucr.org In this structure, the C-S bond lengths involving the linking sulfur atom were found to be distinct at 1.7473(17) Å and 1.811(2) Å. iucr.org The β (equatorial) orientation of the substituent on the glucose ring was confirmed by a C15—O1—C11—S2 torsion angle of 177.11(10)°. iucr.org Such data is crucial for validating computational models and understanding the steric and electronic properties that govern molecular interactions.
| Compound/Intermediate | Condition | Observed Species | Key ¹H NMR Shift (δ, ppm) | Key ¹³C NMR Shift (δ, ppm) |
|---|---|---|---|---|
| Ethyl 2,3,4,6-tetra-O-acetyl-1,5-dithio-β-D-glucopyranoside sulfoxide (40) | Before activation | Starting Material | H-1: 3.77 | - |
| Activated Sulfoxide (74) | -78 °C, with Tf₂O | Intermediate | H-1: 4.88 | - |
| Dioxalenium Ion (76) | Warming from -78 °C | Intermediate | H-1: 7.19 | C⁺: 191.7 |
| Covalent Triflate (77) | Warming from -78 °C | Intermediate | H-1: 6.05 | C-1: 87.9 |
Conformational Analysis of 5-Thio-D-Glucopyranose and its Analogues
Like D-glucopyranose, 5-thio-D-glucopyranose predominantly adopts a chair conformation (⁴C₁). The increased ring puckering and longer C-S bonds in the thiosugar system reduce the severity of 1,3-diaxial interactions. nih.gov This structural alteration is a key factor contributing to the enhanced magnitude of the anomeric effect observed in 5-thiosugars compared to their oxygen-containing counterparts. nih.gov The conformational analysis of various 5-thio-D-glucose analogues, including those with modified side chains or sulfonium (B1226848) variants, has been a subject of interest to understand their potential as enzyme inhibitors. researchgate.net
Theoretical and Computational Studies of Reactivity and Selectivity in 5-Thio-D-Glucose Chemistry
Computational chemistry provides powerful tools to investigate the transient and high-energy species that govern the reaction pathways of 5-thio-D-glucose. Density Functional Theory (DFT) calculations have been particularly insightful.
While direct observation of 5-thioglucopyranosyl carbenium ions in solution has been elusive, computational studies strongly support their existence and provide insight into their stability. osti.govacs.orgresearchgate.net DFT calculations show that a model tetrahydrothiopyranyl thiocarbenium ion is approximately 2.5 kcal/mol more stable (lower in energy) than the corresponding tetrahydropyranyl oxocarbenium ion, relative to their covalent triflate precursors. osti.govacs.orgresearchgate.net This greater stability is a key factor in the different reactivity profiles of thiosugars. nih.gov
However, the formation of this thiocarbenium ion is kinetically less favorable. Calculations reveal a significant activation barrier of 5.8 kcal/mol for the conversion of the tetrahydrothiopyranyl triflate to the thiocarbenium ion. osti.govnih.govacs.orgresearchgate.net In contrast, the formation of the oxocarbenium ion-triflate pair from its corresponding triflate has a much lower barrier of only 2.6 kcal/mol. osti.govnih.govacs.orgresearchgate.net This higher kinetic barrier for the thiosugar means that glycosylation reactions involving 5-thio-D-glucose donors often require higher temperatures to proceed, which in turn can favor thermodynamically controlled products. osti.govnih.govacs.org
| System | Precursor | Intermediate | Relative Stability of Ion (vs. O-analog) | Activation Barrier for Ion Formation |
|---|---|---|---|---|
| Thiosugar (Model) | Tetrahydrothiopyranyl triflate | Thiocarbenium ion | ~2.5 kcal/mol more stable | 5.8 kcal/mol |
| O-Sugar (Model) | Tetrahydropyranyl triflate | Oxocarbenium ion | - | 2.6 kcal/mol |
The anomeric effect, a stereoelectronic phenomenon that stabilizes axial anomers in pyranoses, is more pronounced in 5-thiosugar systems than in their oxygen analogues. nih.gov This is attributed to the geometric changes induced by the sulfur atom, namely the longer C-S bonds and increased ring puckering. nih.gov These changes reduce the destabilizing 1,3-diaxial interactions that would typically disfavor an axial substituent. The enhanced anomeric effect contributes to the greater stability of axial anomers and influences the stereochemical outcome of glycosylation reactions, favoring the formation of axial glycosidic bonds. osti.govnih.govacs.org This is one of the reasons why 5-thioglycopyranosyl donors often exhibit higher axial selectivity compared to their O-glycosyl counterparts. osti.govacs.org
Neighboring group participation (NGP) is a crucial factor in controlling the stereoselectivity of glycosylation reactions, where a participating group at the C-2 position (like an acetyl or benzoyl group) shields one face of the pyranose ring. beilstein-journals.orgmdpi.com In studies comparing peracetylated glucosyl and 5-thioglucosyl donors, it has been demonstrated that NGP is a less significant phenomenon for the thiosugar donors. osti.govnih.govacs.orgresearcher.life The activation of peracetylated 5-thioglucosyl donors is less likely to proceed via a stable dioxolenium ion intermediate, which is the hallmark of NGP. acs.org This decreased NGP, combined with the higher kinetic barrier for ionization and the enhanced anomeric effect, collectively explains the observed tendency of 5-thio-D-glucose donors to yield more of the axially-linked (α-glycoside in the glucose series) product under thermodynamic control. osti.govnih.govacs.org
{"heading":"Biological Activities and Mechanistic Studies of 5-Thio-D-Glucose Analogues (In Vitro and Ex Vivo Model Systems)","sections":[{"heading":"4.1. Modulation of Cellular Carbohydrate Transport Systems by 5-Thio-D-Glucose","sections":[{"heading":"4.1.1. Inhibition Kinetics and Specificity of D-Glucose Transporters (e.g., Facilitated Diffusion, Active Transport)","content":"5-Thio-D-glucose, a sulfur-containing analogue of D-glucose, has been shown to interact with and inhibit cellular glucose transport systems. ontosight.aifocusbiomolecules.com It acts as a potent competitive inhibitor of the cellular transport of D-glucose. focusbiomolecules.comruixibiotech.comsigmaaldrich.comgbiosciences.com Studies have demonstrated its effects on both active and facilitated diffusion transport processes. nih.gov In rabbit kidney-cortex slices, 5-thio-D-glucose is readily transported via an active, Na+-dependent, and energy-dependent mechanism that is sensitive to phlorrhizin. nih.gov This transport exhibits saturation kinetics with a Km value of 2.4 mM and a Vmax of 70 μmol/h per gram of cell water. nih.gov Furthermore, 5-thio-D-glucose competitively inhibits the transport of D-galactose and methyl α-D-glucopyranoside with Ki values of 4.8 mM and 9.7 mM, respectively. nih.gov In the mouse small intestine, competitive inhibition between 5-thio-D-glucose and D-glucose has been demonstrated, with apparent Ki values of 3.0 mM for 5-thio-D-glucose and 9.3 mM for D-glucose, indicating a lower affinity of 5-thio-D-glucose for the hexose (B10828440) transporter compared to D-glucose. nih.gov The transport of 5-thio-D-glucose in this system had a KT of 6.3 mM and a Tmax of 18.5 μmole/g/30 min. nih.gov In rat diaphragm muscle, 5-thio-D-glucose is taken up by the facilitated-diffusion transport system and inhibits the transport of D-xylose but not D-arabinose. nih.gov This suggests that the substitution of the ring oxygen with sulfur does not fundamentally alter the sugar's conformation in a way that prevents binding to the transport systems. nih.gov In Trypanosoma cruzi, 5-thio-D-glucose inhibited the uptake of 2-deoxy-D-glucose and D-glucose by 83.3% and 63.0%, respectively. scispace.com Studies using 99mTc-labeled 1-thio-β-D-glucose and 5-thio-D-glucose in tumor cell lines concluded that uptake occurs mainly via GLUT transporters. diva-portal.org Compartmental analysis revealed a high accumulation of these tracers in the cell membrane, suggesting that their passage through GLUT channels might be impaired compared to 18F-FDG. nih.gov"},{"heading":"4.1.2. Interference with Neutral Amino Acid Transport Mechanisms","content":"In addition to its effects on carbohydrate transport, 5-thio-D-glucose has been observed to interfere with the transport of neutral amino acids. nih.gov In rat kidney cortex, a concentration of 5.6 mM 5-thio-D-glucose resulted in a 25-30% inhibition of the transport of glycine, as well as the non-metabolized amino acids cycloleucine (B556858) and α-aminoisobutyric acid. nih.gov"}]},{"heading":"4.2. Enzyme Inhibition and Activity Modulation by 5-Thio-D-Glucose","sections":[{"heading":"4.2.1. Glycosidase Inhibition Profiles (e.g., α-Glucosidase, Golgi α-Mannosidase II, Fucosidase)","content":"5-Thio-D-glucose and its derivatives have been investigated for their ability to inhibit various glycosidases. 5-thio-D-glucose itself has been reported as a weak to moderate inhibitor of α-glucosidase. rsc.org One study showed 48% inhibition of rat intestinal α-glucosidase at an 8 mM concentration. rsc.org In another study, a derivative, methyl 4-amino-4-deoxy-4-N-(5'-thio-α-D-glucopyranosyl)-α-D-glucopyranoside, was found to be a competitive inhibitor of α-glucosidase from brewer's yeast with a Ki value of 0.5 mM. colab.ws Derivatives such as 5-thio-D-glucopyranosylamine and 5-thio-D-glucopyranosylamidinium bromide were found to be inhibitors of glucoamylase G2 with Ki values of 0.015 mM and 0.098 mM, respectively. researchgate.net In contrast, 5-thio-α-L-fucopyranose, synthesized from D-glucose, showed no inhibitory effect on α-glucosidase from brewer's yeast at a concentration of 200 mM. tandfonline.com However, it was a potent competitive inhibitor of α-fucosidases from bovine epididymis and bovine kidney, with Ki values of 4.2 x 10⁻⁵ M and 8.4 x 10⁻⁵ M, respectively. tandfonline.comtandfonline.com Analogues like 5-thio-D-mannopyranosyl amine and 5-thio-D-mannopyranosylamidinium bromide have been shown to inhibit Golgi α-mannosidase II with IC50 values of 0.07 mM and 0.9 mM, respectively. researchgate.net Golgi α-mannosidase II is a key enzyme in the N-glycosylation pathway and a target for cancer therapy. nih.gov"},{"heading":"4.2.2. Hexokinase Inhibition and Glycolysis Pathway Perturbations","content":"5-Thio-D-glucose is recognized as a hexokinase inhibitor, which allows it to interfere with the initial step of glycolysis. ontosight.airuixibiotech.comsigmaaldrich.comscientificlabs.co.uk This inhibition of hexokinase is a key mechanism by which 5-thio-D-glucose perturbs the glycolysis pathway. nih.gov Studies on Schistosoma mansoni demonstrated that 5-thio-D-glucose severely inhibited the conversion of external glucose to lactate (B86563), with 20 mM of the analogue causing an 80% inhibition of the degradation of 0.5 mM glucose. colab.wsnih.gov This inhibition was competitive with respect to glucose. nih.gov The compound was shown to inhibit both the uptake of glucose and the activity of hexokinase, but it was concluded that the primary mechanism for blocking glycolysis in the intact worm was the competitive inhibition of hexokinase. nih.gov In mouse small intestine, 5-thio-D-glucose was also found to decrease the utilization of D-glucose via glycolysis, which was observed as an inhibition of lactate production from exogenous D-glucose. nih.gov This effect contributed to an observed increase in the net transport of D-glucose across the tissue at longer incubation times. nih.gov The use of 5-thio-D-glucose has been shown to reduce lactate accumulation in Chinese Hamster Ovary (CHO) cell cultures. researchgate.net"},{"heading":"4.2.3. Inhibition of Oxidoreductase Enzymes (e.g., o-Diphenoloxidase)","content":"There is currently no information available in the provided search results regarding the inhibition of oxidoreductase enzymes such as o-diphenoloxidase by 5-thio-D-glucose."}]}]} {"heading":"Interactive Data Tables","sections":[{"data_table":{"columns":[{"name":"Transporter/System","type":"string"},{"name":"Tissue/Organism","type":"string"},{"name":"Inhibition Type","type":"string"},{"name":"Kinetic Parameter","type":"string"},{"name":"Value","type":"string"}],"rows":[{"cells":[{"value":"Active Transport"},{"value":"Rabbit Kidney Cortex"},{"value":"-"},{"value":"Km"},{"value":"2.4 mM"}]},{"cells":[{"value":"Active Transport"},{"value":"Rabbit Kidney Cortex"},{"value":"-"},{"value":"Vmax"},{"value":"70 μmol/h/g cell water"}]},{"cells":[{"value":"D-Galactose Transport"},{"value":"Rabbit Kidney Cortex"},{"value":"Competitive"},{"value":"Ki"},{"value":"4.8 mM"}]},{"cells":[{"value":"Methyl α-D-glucopyranoside Transport"},{"value":"Rabbit Kidney Cortex"},{"value":"Competitive"},{"value":"Ki"},{"value":"9.7 mM"}]},{"cells":[{"value":"Hexose Transporter (vs. D-glucose)"},{"value":"Mouse Small Intestine"},{"value":"Competitive"},{"value":"Ki"},{"value":"3.0 mM"}]},{"cells":[{"value":"5-Thio-D-glucose Transport"},{"value":"Mouse Small Intestine"},{"value":"-"},{"value":"KT"},{"value":"6.3 mM"}]},{"cells":[{"value":"5-Thio-D-glucose Transport"},{"value":"Mouse Small Intestine"},{"value":"-"},{"value":"Tmax"},{"value":"18.5 μmole/g/30 min"}]},{"cells":[{"value":"2-Deoxy-D-glucose Uptake"},{"value":"Trypanosoma cruzi"},{"value":"-"},{"value":"% Inhibition"},{"value":"83.3%"}]},{"cells":[{"value":"D-Glucose Uptake"},{"value":"Trypanosoma cruzi"},{"value":"-"},{"value":"% Inhibition"},{"value":"63.0%"}]}]},"title":"Table 1: Inhibition of Cellular Carbohydrate Transport Systems by 5-Thio-D-Glucose"},{"data_table":{"columns":[{"name":"Amino Acid","type":"string"},{"name":"Tissue","type":"string"},{"name":"Inhibitor Concentration","type":"string"},{"name":"% Inhibition","type":"string"}],"rows":[{"cells":[{"value":"Glycine"},{"value":"Rat Kidney Cortex"},{"value":"5.6 mM"},{"value":"25-30%"}]},{"cells":[{"value":"Cycloleucine"},{"value":"Rat Kidney Cortex"},{"value":"5.6 mM"},{"value":"25-30%"}]},{"cells":[{"value":"α-Aminoisobutyric acid"},{"value":"Rat Kidney Cortex"},{"value":"5.6 mM"},{"value":"25-30%"}]}]},"title":"Table 2: Interference of 5-Thio-D-Glucose with Neutral Amino Acid Transport"},{"data_table":{"columns":[{"name":"Enzyme","type":"string"},{"name":"Source","type":"string"},{"name":"Inhibitor","type":"string"},{"name":"Inhibition Type/Parameter","type":"string"},{"name":"Value"},{"name":"Concentration (for % inhibition)"}],"rows":[{"cells":[{"value":"α-Glucosidase"},{"value":"Rat Intestine"},{"value":"5-Thio-D-glucose"},{"value":"% Inhibition"},{"value":"48%"},{"value":"8 mM"}]},{"cells":[{"value":"α-Glucosidase"},{"value":"Brewer's Yeast"},{"value":"Methyl 4-amino-4-deoxy-4-N-(5'-thio-α-D-glucopyranosyl)-α-D-glucopyranoside"},{"value":"Ki"},{"value":"0.5 mM"},{"value":"-"}]},{"cells":[{"value":"Glucoamylase G2"},{"value":"-"},{"value":"5-Thio-D-glucopyranosylamine"},{"value":"Ki"},{"value":"0.015 mM"},{"value":"-"}]},{"cells":[{"value":"Glucoamylase G2"},{"value":"-"},{"value":"5-Thio-D-glucopyranosylamidinium bromide"},{"value":"Ki"},{"value":"0.098 mM"},{"value":"-"}]},{"cells":[{"value":"α-Fucosidase"},{"value":"Bovine Epididymis"},{"value":"5-Thio-α-L-fucopyranose"},{"value":"Ki"},{"value":"4.2 x 10⁻⁵ M"},{"value":"-"}]},{"cells":[{"value":"α-Fucosidase"},{"value":"Bovine Kidney"},{"value":"5-Thio-α-L-fucopyranose"},{"value":"Ki"},{"value":"8.4 x 10⁻⁵ M"},{"value":"-"}]},{"cells":[{"value":"Golgi α-Mannosidase II"},{"value":"-"},{"value":"5-Thio-D-mannopyranosyl amine"},{"value":"IC50"},{"value":"0.07 mM"},{"value":"-"}]},{"cells":[{"value":"Golgi α-Mannosidase II"},{"value":"-"},{"value":"5-Thio-D-mannopyranosylamidinium bromide"},{"value":"IC50"},{"value":"0.9 mM"},{"value":"-"}]}]},"title":"Table 3: Glycosidase Inhibition by 5-Thio-D-Glucose and its Analogues"},{"data_table":{"columns":[{"name":"System","type":"string"},{"name":"Effect","type":"string"},{"name":"Inhibitor Concentration"},{"value":"Substrate Concentration"},{"value":"% Inhibition"}],"rows":[{"cells":[{"value":"Schistosoma mansoni"},{"value":"Inhibition of glucose to lactate conversion"},{"value":"20 mM"},{"value":"0.5 mM"},{"value":"80%"}]}]},"title":"Table 4: Hexokinase Inhibition and Glycolysis Perturbation by 5-Thio-D-Glucose"}]} {"heading":"Compound Names Mentioned in the Article","sections":[{"data_table":{"columns":[{"name":"Compound Name","type":"string"}],"rows":[{"cells":[{"value":"5-Thio-D-glucose"}]},{"cells":[{"value":"D-Glucose"}]},{"cells":[{"value":"D-Galactose"}]},{"cells":[{"value":"Methyl α-D-glucopyranoside"}]},{"cells":[{"value":"Phlorrhizin"}]},{"cells":[{"value":"D-Xylose"}]},{"cells":[{"value":"D-Arabinose"}]},{"cells":[{"value":"2-Deoxy-D-glucose"}]},{"cells":[{"value":"18F-FDG"}]},{"cells":[{"value":"99mTc-1-thio-β-D-glucose"}]},{"cells":[{"value":"Glycine"}]},{"cells":[{"value":"Cycloleucine"}]},{"cells":[{"value":"α-Aminoisobutyric acid"}]},{"cells":[{"value":"Methyl 4-amino-4-deoxy-4-N-(5'-thio-α-D-glucopyranosyl)-α-D-glucopyranoside"}]},{"cells":[{"value":"5-Thio-D-glucopyranosylamine"}]},{"cells":[{"value":"5-Thio-D-glucopyranosylamidinium bromide"}]},{"cells":[{"value":"5-Thio-α-L-fucopyranose"}]},{"cells":[{"value":"5-Thio-D-mannopyranosyl amine"}]},{"cells":[{"value":"5-Thio-D-mannopyranosylamidinium bromide"}]},{"cells":[{"value":"Lactate"}]}]}}]}
Biological Activities and Mechanistic Studies of 5 Thio D Glucose Analogues in Vitro and Ex Vivo Model Systems
Impact on Metabolic Pathway Regulation in Model Organisms
Effects on Hexose (B10828440) Monophosphate Shunt and Aerobic Glycolysis in Murine Intestinal Models
Studies using murine intestinal models have demonstrated that 5-thio-D-glucose (5-TG) significantly impacts glucose metabolism, specifically the hexose monophosphate shunt (HMS) and aerobic glycolysis. In vitro experiments with everted rings of mouse small intestine showed a time- and dose-dependent inhibition of 14CO2 production from both D-[1-14C]glucose and D-[6-14C]glucose by 5-TG. nih.gov The HMS, which is a major pathway for producing NADPH for reductive biosynthesis and protecting against oxidative stress, was inhibited by approximately 60% relative to controls in the presence of 11.0 mM 5-TG. nih.gov The production of 14CO2 from D-[6-14C]glucose, an indicator of aerobic glycolysis, was not significantly inhibited until incubation times were extended to 45 minutes or longer. nih.gov
Interestingly, in vivo studies where mice were treated with 5-TG at different doses revealed a different response. The activity of the HMS in everted intestinal rings from these mice increased by 200% at a low dose and 130% at a high dose compared to saline-treated controls. nih.gov In contrast, the production of 14CO2 from D-[6-14C]glucose was inhibited at both doses. nih.gov This suggests a complex regulatory effect of 5-TG, potentially redirecting glucose metabolism towards the HMS in a whole-animal context, while still inhibiting its complete oxidation through glycolysis. nih.gov These metabolic alterations may contribute to the observed increase in plasma D-glucose levels in vivo. nih.gov
Further research has indicated that 5-TG can have a time-dependent effect on net D-glucose transport and metabolism in the mouse small intestine. nih.gov In shorter incubation periods (less than 45 minutes), 5-TG inhibited the net transport of D-glucose. nih.gov However, with longer incubations (60 minutes or more), it potentiated D-glucose transport while simultaneously inhibiting the production of lactate (B86563) from exogenous D-glucose, a key product of glycolysis. nih.gov This suggests that 5-TG's inhibition of glycolysis may lead to an accumulation of intracellular glucose, which in turn affects its transport. nih.gov
Interactive Data Table: Effect of 5-Thio-D-Glucose on Glucose Metabolism in Murine Intestine
| Parameter | In Vitro Effect | In Vivo Effect (Low Dose) | In Vivo Effect (High Dose) |
| Hexose Monophosphate Shunt (HMS) | ~60% Inhibition | 200% Increase | 130% Increase |
| Aerobic Glycolysis (from D-[6-14C]glucose) | Inhibition (at ≥45 min) | Inhibition | Inhibition |
| Net D-Glucose Transport (<45 min) | Inhibition | Not Applicable | Not Applicable |
| Net D-Glucose Transport (≥60 min) | Potentiation | Not Applicable | Not Applicable |
| Lactate Production (from exogenous D-glucose) | Inhibition | Not Applicable | Not Applicable |
Catabolite Repression Mechanisms in Microbial Systems (e.g., Saccharomyces cerevisiae)
In the yeast Saccharomyces cerevisiae, 5-thio-D-glucose has been shown to be a potent agent of catabolite repression, a crucial regulatory mechanism that allows microbial cells to prioritize the use of a preferred carbon source like glucose over others. nih.govmicrobiologyresearch.org Studies have demonstrated that 5-TG can inhibit the derepression of several glucose-repressible enzymes, even more effectively than glucose itself. nih.govmicrobiologyresearch.org
Mutational analyses have further solidified the role of 5-TG in catabolite repression. Mutants of S. cerevisiae that are resistant to the growth-inhibitory effects of 5-TG when grown on a non-fermentable carbon source like glycerol (B35011) also exhibit resistance to the catabolite-repressing effects of glucose. nih.govmicrobiologyresearch.org Conversely, mutants known to be resistant to catabolite repression also show resistance to the effects of 5-TG. nih.govmicrobiologyresearch.org These findings strongly suggest that 5-TG acts through the same genetic and molecular pathways as glucose to exert its repressive effects.
A selection procedure utilizing the catabolite-repressive effect of 5-TG has been successfully employed to isolate S. cerevisiae mutants that are partially resistant to glucose repression. oup.com These mutants, which can withstand higher concentrations of glucose, display several non-repressed metabolic pathways, including gluconeogenesis, the glyoxylic shunt, and the mitochondrial respiratory chain. oup.com This highlights the utility of 5-thio-D-glucose as a tool for studying and manipulating catabolite repression in yeast.
Glucose Metabolism in Parasitic Organisms (e.g., Schistosoma mansoni)
The parasitic flatworm Schistosoma mansoni, the causative agent of schistosomiasis, relies heavily on host glucose for its energy metabolism. frontiersin.org Studies have shown that 5-thio-D-glucose has a significant inhibitory effect on the energy metabolism of S. mansoni in vitro. nih.gov The primary impact observed is a severe inhibition of the conversion of external glucose into lactate, a key product of its glycolytic pathway. nih.gov This inhibition is instantaneous and competitive with respect to glucose. nih.gov
Research has demonstrated that 5-TG inhibits both the uptake of glucose into the parasite and the activity of the enzyme hexokinase. nih.gov Hexokinase is a critical enzyme that phosphorylates glucose upon its entry into the cell, trapping it for further metabolism, and is considered a rate-limiting step in schistosome glucose metabolism. nih.govbioline.org.br However, the degradation of the parasite's own stored glycogen (B147801) to lactate is not inhibited by 5-TG. nih.gov This suggests that the primary site of inhibition is at the initial steps of glucose utilization, namely its transport and phosphorylation. nih.gov It was concluded that in the intact worm, 5-TG primarily blocks glycolysis through its competitive inhibition of hexokinase. nih.gov
Interactive Data Table: Impact of 5-Thio-D-Glucose on Schistosoma mansoni Glucose Metabolism
| Metabolic Process | Effect of 5-Thio-D-Glucose | Mechanism of Action |
| Conversion of external glucose to lactate | Severely inhibited | Competitive inhibition |
| Glucose uptake | Inhibited | Competitive |
| Hexokinase activity | Inhibited | Competitive |
| Degradation of endogenous glycogen to lactate | Uninhibited | Not a primary target |
Cellular and Molecular Responses in Targeted Model Systems
Differential Effects on Gene Expression (e.g., Glucose Transporter 2, Glucokinase mRNA)
5-Thio-D-glucose has been shown to exert differential effects on the expression of key genes involved in glucose transport and metabolism. In studies using isolated pancreatic islets from mice, 5-TG demonstrated a protective effect against the reduction of Glucose Transporter 2 (GLUT2) protein and mRNA levels induced by streptozotocin (B1681764) (STZ), a diabetogenic agent. nih.govthieme-connect.com Pre-injection of mice with 5-TG before each STZ injection prevented the STZ-induced decrease in both GLUT2 protein and mRNA. nih.gov In vitro, preincubation with 5-TG also protected islet cultures from the STZ-induced reduction in GLUT2 protein. thieme-connect.com This suggests that 5-TG can interfere with the toxic effects of STZ on the expression of this crucial glucose transporter in pancreatic β-cells. nih.govthieme-connect.com
However, the effects of 5-TG on gene expression are context-dependent. In the same in vitro pancreatic islet model, 5-TG did not protect against the alloxan-induced reduction of GLUT2 and glucokinase (GK) mRNA expression. thieme-connect.com In contrast to its protective role against STZ, 5-TG at best offered modest protection against alloxan. thieme-connect.com This indicates that the mechanism of toxicity of these two diabetogenic compounds differs, and 5-TG selectively interferes with the pathway affected by STZ.
In a different model system using hepatocytes, 5-thio-D-glucose was used to investigate the regulation of glucokinase (Gck) gene expression. nih.govresearchgate.netdiabetesjournals.org High glucose concentrations can repress Gck mRNA levels. nih.gov The use of 5-TG, a hexokinase inhibitor, helped to demonstrate that this repression is not a direct effect of glucose itself, but rather a consequence of the accumulation of glucose metabolites, such as glucose-6-phosphate. nih.govresearchgate.netdiabetesjournals.org When the elevation of glucose-6-phosphate was abolished by 5-TG, the repressive effect of high glucose on Gck mRNA was also eliminated. nih.govresearchgate.netdiabetesjournals.org This highlights the utility of 5-TG as a tool to dissect the specific molecular signals that regulate gene expression in response to changes in glucose metabolism.
Interactions with T-Cell-Mediated Processes (e.g., Cytolysis)
The process of T-cell-mediated cytolysis, a critical function of the adaptive immune system, is an energy-dependent process. nih.gov Studies investigating the energy requirements for this process have utilized 5-thio-D-glucose as a tool to probe the role of glycolysis.
In in vitro studies using cytolytic T-lymphocytes (CTLs), 5-thio-D-glucose by itself was not a very effective inhibitor of cytolysis. nih.gov However, its inhibitory effects were significantly enhanced under hypoxic conditions (in the absence of oxygen). nih.govscite.ai This synergistic effect, where the combination of a glycolytic inhibitor and the absence of oxidative phosphorylation leads to a strong inhibition of cytolysis, indicates that T-cells can utilize either glycolysis or oxidative respiration to fuel their cytotoxic activity. nih.gov When one pathway is blocked, the cell can compensate by using the other.
Further investigations have revealed that while 5-thio-D-glucose can inhibit cytolysis under energy-limiting conditions, it does not inhibit this process under normal aerobic conditions. nih.gov Interestingly, 5-thio-D-glucose was found to be capable of competitively reversing the inhibitory effect of another glucose analog, 2-deoxy-D-glucose (2-DG), on T-cell-mediated cytolysis. nih.govresearchgate.net This suggests that 5-thio-D-glucose can interact with the same cellular components as 2-DG, likely glucose transporters and/or hexokinase, but does not by itself trigger the same inhibitory cascade on cytolysis under aerobic conditions. nih.gov These findings underscore the complex interplay between cellular energy metabolism and immune effector functions.
Induction of Glucose Deprivation States in Laboratory Models
5-Thio-D-glucose (5-TG), a structural analogue of D-glucose where the oxygen atom in the pyranose ring is replaced by a sulfur atom, serves as a potent tool in laboratory settings to induce a state of cellular glucose deprivation. biomedres.usgbiosciences.commayflowerbio.comfocusbiomolecules.com Its mechanism of action primarily involves the competitive inhibition of key proteins involved in glucose transport and metabolism, thereby effectively mimicking a hypoglycemic environment at the cellular level. biomedres.usgbiosciences.comnih.govnih.gov This characteristic has been exploited in a variety of in vitro and ex vivo models to study the metabolic consequences of glucose scarcity.
Research has demonstrated that 5-Thio-D-glucose interferes with cellular energy metabolism by targeting fundamental glucose-utilizing pathways. In hypoxic Chinese hamster V79 cells, which are heavily reliant on glycolysis for energy, 5-Thio-D-glucose has been shown to reduce intracellular adenosine (B11128) triphosphate (ATP) levels. rsna.orgnih.gov However, in aerobic cultures of the same cells, a similar treatment does not lead to a significant reduction in ATP, highlighting the selective impact on cells dependent on glycolytic flux. rsna.orgnih.gov
The inhibitory effects of 5-Thio-D-glucose extend to specific enzymes and transport systems. It acts as a competitive inhibitor of hexokinase, the first enzyme in the glycolytic pathway. biomedres.usnih.gov Studies on rat brain hexokinase have determined a Ki (inhibition constant) of approximately 0.2 mM for 5-Thio-D-glucose, indicating a moderate affinity for the enzyme's glucose-binding site. nih.gov However, it is a poor substrate for phosphorylation by hexokinase, with a maximum velocity (Vmax) of only 0.3% compared to that of glucose. biomedres.us This competitive inhibition of hexokinase has been identified as the primary mechanism for blocking glycolysis in organisms like Schistosoma mansoni. nih.gov
Furthermore, 5-Thio-D-glucose effectively inhibits the cellular uptake of glucose. In ex vivo studies using rabbit kidney-cortex slices, it competitively inhibits the transport of D-galactose and methyl α-D-glucopyranoside with Ki values of 4.8 mM and 9.7 mM, respectively. nih.gov The transport of 5-Thio-D-glucose itself in these kidney slices shows saturation kinetics with a Km (Michaelis constant) of 2.4 mM. nih.gov In rat diaphragm muscle, it inhibits the facilitated diffusion of D-xylose. nih.govcore.ac.uk
The impact of 5-Thio-D-glucose on other metabolic pathways has also been investigated. In everted rings of mouse small intestine, 11.0 mM 5-Thio-D-glucose was found to inhibit the hexose monophosphate (HMP) shunt by approximately 60% relative to controls. nih.gov This inhibition of D-glucose utilization in the small intestine may contribute to its observed diabetogenic effects in vivo. nih.gov
The ability of 5-Thio-D-glucose to induce a state of glucose deprivation has made it a valuable compound in cancer research. By limiting the energy supply to cancer cells, which often exhibit high rates of glycolysis (the Warburg effect), 5-Thio-D-glucose can potentiate the killing of hypoxic tumor cells when combined with hyperthermia. nih.gov
The following tables summarize the key findings from in vitro and ex vivo studies on the induction of glucose deprivation states by 5-Thio-D-glucose.
Table 1: Inhibition of Glucose Transport and Metabolism by 5-Thio-D-Glucose in Various Laboratory Models
| Model System | Target | Effect | Concentration / Ki | Reference(s) |
| Rat Brain | Hexokinase | Competitive Inhibition | ~0.2 mM | nih.gov |
| Rabbit Kidney Cortex | D-Galactose Transport | Competitive Inhibition | 4.8 mM | nih.gov |
| Rabbit Kidney Cortex | Methyl α-D-glucopyranoside Transport | Competitive Inhibition | 9.7 mM | nih.gov |
| Rat Diaphragm Muscle | D-Xylose Transport | Inhibition | Not specified | nih.govcore.ac.uk |
| Schistosoma mansoni | Glycolysis | 80% Inhibition of 0.5 mM glucose degradation | 20 mM | nih.gov |
| Mouse Small Intestine | Hexose Monophosphate Shunt | ~60% Inhibition | 11.0 mM | nih.gov |
Table 2: Effect of 5-Thio-D-Glucose on Cellular Parameters in Laboratory Models
| Cell/Tissue Type | Condition | Parameter Measured | Effect | Reference(s) |
| Chinese Hamster V79 Cells | Hypoxic | ATP Levels | Reduced | rsna.orgnih.gov |
| Chinese Hamster V79 Cells | Aerobic | ATP Levels | No significant reduction | rsna.orgnih.gov |
| Rat Testis Spermatids | In vitro | Protein Biosynthesis | Inhibition (concentration-dependent) | nih.gov |
| Torulopsis glabrata (Yeast) | In culture | Glycogen Levels | Abnormally high retention | nih.gov |
Applications and Research Implications in Chemical Biology and Translational Research
5-Thio-D-Glucose as a Biochemical Probe and Research Tool
The structural similarity of 5-thio-D-glucose to D-glucose enables it to serve as a powerful probe for investigating the intricacies of glucose biochemistry and the mechanisms of glucose-metabolizing enzymes.
5-Thio-D-glucose has been instrumental in clarifying the mechanisms of glucose transport across cellular membranes. As a close structural analog of D-glucose, it is recognized and transported by glucose transport systems. Studies have shown that 5-thio-D-glucose can interfere with cellular transport processes that utilize D-glucose. It affects both active and facilitated-diffusion transport mechanisms. Research has demonstrated that 5-thio-D-glucose competitively inhibits the transport of other sugars, such as D-galactose and methyl α-D-glucopyranoside. This competitive inhibition indicates that 5-thio-D-glucose binds to the same transport proteins as these sugars, allowing researchers to probe the binding sites and kinetics of these transporters. By studying how 5-thio-D-glucose interacts with glucose transporters like the GLUT and SGLT families, scientists can gain insights into the structural requirements for substrate binding and the conformational changes that occur during the transport cycle.
Furthermore, the use of 5-thio-D-glucose has aided in understanding the physiological consequences of disrupting glucose transport. For instance, its administration has been shown to cause hyperglycemia, suggesting that its interference with glucose transport and metabolism can have systemic effects. nih.gov This property makes it a useful tool for investigating the physiological regulation of blood glucose levels and the metabolic consequences of impaired glucose uptake in various tissues.
The substitution of the ring oxygen with sulfur in 5-thio-D-glucose alters its electronic properties and reactivity, making it a valuable probe for studying the mechanisms of enzymes that act on glucose. It has been shown to be an inhibitor of hexokinase, the first enzyme in the glycolytic pathway. nih.gov By examining how 5-thio-D-glucose binds to the active site of hexokinase and inhibits its activity, researchers can deduce critical aspects of the enzyme's catalytic mechanism, including the roles of specific amino acid residues in substrate binding and catalysis.
Moreover, the altered chemical nature of the thio-sugar can trap enzyme-substrate intermediates or transition states, providing snapshots of the catalytic cycle that are not observable with the natural substrate. This allows for a more detailed understanding of the chemical transformations that occur within the enzyme's active site.
Design and Development of Bioactive Glycomimetics Based on 5-Thio-D-Glucose Scaffolds
The 5-thio-D-glucose scaffold has served as a template for the design and synthesis of a variety of bioactive glycomimetics with potential therapeutic applications. The increased stability of the thioglycosidic bond to enzymatic hydrolysis compared to the O-glycosidic bond is a key advantage in the development of enzyme inhibitors. nih.gov
Derivatives of 5-thio-D-glucose have been synthesized and evaluated as inhibitors of glycosidases, enzymes that play crucial roles in carbohydrate metabolism and various pathological processes. For example, a series of 5-thio-D-glucopyranosylarylamines were synthesized and found to be inhibitors of glucoamylase G2 and α-glucosidase from brewer's yeast. nih.gov The inhibitory potencies of these compounds were found to be dependent on the nature of the substituent on the aryl ring, providing valuable structure-activity relationship (SAR) information for the design of more potent inhibitors. nih.gov
| Compound | Target Enzyme | K_i (mM) |
| p-methoxy-N-phenyl-5-thio-D-glucopyranosylamine | Glucoamylase G2 | 0.47 |
| N-phenyl-5-thio-D-glucopyranosylamine | Glucoamylase G2 | 0.78 |
| p-nitro-N-phenyl-5-thio-D-glucopyranosylamine | Glucoamylase G2 | 0.27 |
| p-trifluoromethyl-N-phenyl-5-thio-D-glucopyranosylamine | Glucoamylase G2 | 0.87 |
| Methyl 4-amino-4-deoxy-4-N-(5'-thio-α-D-glucopyranosyl)-α-D-glucopyranoside | Glucoamylase G2 | 0.004 |
| p-methoxy-N-phenyl-5-thio-D-glucopyranosylamine | α-glucosidase | 1.05 |
| N-phenyl-5-thio-D-glucopyranosylamine | α-glucosidase | > 10 |
| Methyl 4-amino-4-deoxy-4-N-(5'-thio-α-D-glucopyranosyl)-α-D-glucopyranoside | α-glucosidase | 0.5 |
Data sourced from a study on 5-thioglucopyranosylamines as glycosidase inhibitors. nih.gov
Additionally, 5-thio-D-glucal has been synthesized and identified as an inhibitor of glycosidases, further highlighting the potential of the 5-thio-D-glucose scaffold in this area. nih.gov
The unique metabolic demands of cancer cells, particularly their high rate of glycolysis, make them susceptible to agents that interfere with glucose metabolism. 5-Thio-D-glucose has demonstrated cytotoxic effects, especially against hypoxic tumor cells, which are often resistant to conventional therapies. nih.gov Histological studies have shown that 5-thio-D-glucose preferentially kills the hypoxic cells located in the inner regions of multicell spheroids. nih.gov
Research into the anticancer mechanism of 5-thio-D-glucose has revealed that it can induce oxidative DNA lesions in cancer cells and increase the levels of cellular reactive oxygen species (ROS). nih.gov This suggests that its cytotoxic effects may be mediated, at least in part, by the induction of oxidative stress. The increased cytotoxicity of 5-thio-D-glucose in a low-glucose environment further points to its interference with glucose metabolism as a key aspect of its anticancer activity. nih.gov These findings have spurred interest in developing functionalized thiosugars based on the 5-thio-D-glucose scaffold as potential anticancer agents.
The emergence of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Thio-functionalized carbohydrates, including derivatives of 5-thio-D-glucose, have been investigated for their antimicrobial properties. In one study, a set of 21 thio-functionalized carbohydrate derivatives were screened for their activity against Mycobacterium tuberculosis (Mtb), Escherichia coli (E. coli), and Staphylococcus aureus (S. aureus). nih.gov
The results indicated that these compounds were most effective against M. tuberculosis. nih.gov Notably, some thioglycosides and thiodisaccharides showed significant inhibitory activity. nih.gov For instance, certain compounds containing aminothiadiazole and thiazoline (B8809763) functional groups were active against tubercle bacilli at micromolar concentrations. nih.gov
| Compound Type | Target Organism | MIC_50 (µM/CFU) |
| Aminothiadiazole derivative | Mycobacterium tuberculosis | 25 |
| Thiazoline derivative | Mycobacterium tuberculosis | 50 |
| Thiosemicarbazone derivative | Mycobacterium tuberculosis | 30 |
| Aminothiadiazole derivative | Escherichia coli | >50 |
| Thiazoline derivative | Escherichia coli | >50 |
| Thiosemicarbazone derivative | Escherichia coli | 150 |
| Aminothiadiazole derivative | Staphylococcus aureus | ≤1000 |
Data adapted from a study on the mycobactericidal effect of thio-functionalized carbohydrate derivatives. nih.govnih.gov
While the parent 5-thio-D-glucose pentaacetate did not show significant bactericidal activity in this particular screen, the promising results for other functionalized thiosugars suggest that the 5-thio-D-glucose scaffold could be a valuable starting point for the development of novel antimicrobial agents. nih.gov Further modification of these scaffolds may lead to compounds with improved potency and a broader spectrum of activity.
Advanced Materials and Diagnostic Applications
In the field of advanced cancer therapeutics, 5-thio-D-glucose and its derivatives have been explored for their potential role as delivery agents in Boron Neutron Capture Therapy (BNCT). nih.gov BNCT is a noninvasive, binary treatment modality that requires the selective accumulation of boron-10 (B1234237) (¹⁰B) atoms in tumor cells. nih.govmdpi.com When irradiated with low-energy thermal neutrons, the ¹⁰B atoms undergo a nuclear fission reaction, releasing high-energy alpha particles (⁴He nuclei) and lithium-7 (B1249544) (⁷Li) nuclei that can selectively destroy cancer cells while sparing adjacent healthy tissue. mdpi.comnih.govresearchgate.net
The success of BNCT hinges on the development of effective boron delivery agents. Current clinical agents like L-p-boronophenylalanine (BPA) and sodium borocaptate (BSH) have limitations, including issues with solubility and specificity. nih.govnih.gov Research has turned to a "Trojan Horse" strategy, utilizing the metabolic needs of cancer cells for targeted delivery. nih.gov Many cancers, including head and neck squamous cell carcinoma (HNSCC), overexpress glucose transporters (GLUTs), particularly GLUT1, to fuel their high metabolic rate. nih.govnih.govresearchgate.net This provides a pathway for selectively delivering boron to tumors by attaching boron clusters to glucose molecules.
Researchers have synthesized and evaluated carborane-appended 5-thio-D-glucopyranose derivatives as potential BNCT agents. nih.gov The core concept involves modifying the glucose analogue to carry a payload of boron (often in the form of a carborane cage) without compromising its recognition and uptake by GLUTs. nih.govresearchgate.net A closely related glucoconjugate, 6-O-(o-carboranylmethyl)-d-glucopyranose (B-Glc), has demonstrated the promise of this approach. In preclinical studies, B-Glc showed effective uptake in HNSCC cell lines and, in vivo, achieved the necessary tumor boron concentration (>20 ppm) for effective BNCT. nih.govresearchgate.net This glucose-based carrier performed comparably to the clinical agent BPA but at a significantly lower dose. nih.govresearchgate.net
The following table presents a comparison of the novel glucose-based boron carrier (B-Glc) with existing clinical BNCT agents, based on findings from in vivo biodistribution studies.
| Boron Carrier | Key Research Finding | Source(s) |
| 6-O-(o-carboranylmethyl)-d-glucopyranose (B-Glc) | Achieved required tumor boron concentration (>20 ppm) for effective BNCT. Peak accumulation at 15-30 minutes post-injection. | nih.govresearchgate.net |
| L-p-boronophenylalanine (BPA)-fructose complex | Serves as a clinical benchmark. B-Glc showed comparable tumor uptake at a lower administered dose. | nih.govresearchgate.net |
| Sodium mercaptoundecahydrododecaborate (B1143558) (BSH) | One of the current clinical agents facing limitations in specificity and solubility. | nih.gov |
This research highlights the potential of using 5-thio-D-glucose as a scaffold for developing next-generation, GLUT1-targeting boron carriers, aiming to enhance the therapeutic efficacy of BNCT. nih.govnih.govresearchgate.net
Future Research Directions and Unexplored Avenues for 5 Thio D Glucose
Development of Novel Synthetic Routes with Enhanced Efficiency, Stereocontrol, and Scalability
Current synthetic strategies often begin from readily available carbohydrates like D-glucose or D-xylose. nih.govresearchgate.net Methodologies have involved the use of deoxyhalogeno sugars as key intermediates and have explored various approaches, including those based on glucofuranoside intermediates and acyclic dimethyl acetal (B89532) derivatives. ucl.ac.ukucl.ac.uk One investigated route involved the partial mesylation of methyl 5-thio-α-D-glucopyranoside, though this resulted in modest yields and rearrangement byproducts. nih.gov Another approach successfully utilized an acetic acid-promoted cyclization of a γ-thiiranyl diethylacetal intermediate. researchgate.net
Table 1: Overview of Selected Synthetic Strategies for 5-Thio-Hexoses This table is interactive. You can sort and filter the data.
| Starting Material | Key Strategy/Intermediate | Target Compound(s) | Noted Features | Citations |
|---|---|---|---|---|
| D-Glucose | Acyclic dimethyl acetal derivatives | 2-Acetamido-2-deoxy-5-thio-D-glucose | Successful route compared to those based on methyl glucofuranoside intermediates. | ucl.ac.ukucl.ac.uk |
| D-Xylose / D-Arabinose | Sharpless asymmetric dihydroxylation, γ-thiiranyl diethylacetal intermediate | 5-Thio-D- and L-glucose | Asymmetric synthesis enabling access to both D- and L-isomers. | researchgate.net |
| D-Glucose | Partial mesylation of methyl 5-thio-α-D-glucopyranoside | 6-Deoxy-5-thio-D-glucose | Route was complex, with modest yields and byproduct formation. | nih.gov |
| D-Glucofurano-3,6-lactone | Gluco-5,6-episulphide intermediate | 5-Thio-D-glucose, 5-Thio-D-allose | A shorter, convenient variation on earlier synthetic routes. | researchgate.net |
Comprehensive Structural and Dynamic Characterization of 5-Thiosugar-Biomolecule Interactions at Atomic Resolution
Understanding how 5-thio-D-glucose interacts with biological macromolecules is fundamental to deciphering its mechanism of action and designing improved derivatives. researchgate.net The substitution of the ring oxygen with a larger, less electronegative sulfur atom alters the geometry, conformation, and electronic properties of the sugar ring. These changes significantly influence how the molecule is recognized by and binds to proteins such as enzymes and lectins. csic.es
Future research must employ high-resolution structural biology techniques to gain a precise, atomic-level picture of these interactions. While computational models provide valuable insights, they must be validated by experimental data. elifesciences.orgwustl.edu Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide static snapshots of 5-thio-D-glucose bound within a protein's active site. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is uniquely powerful for characterizing the conformational dynamics and binding kinetics of these interactions in solution, which more closely mimics the physiological environment. csic.esdntb.gov.ua For instance, transferred Nuclear Overhauser Effect (NOE) NMR experiments have already been used to show that only the α-anomer of a 5-thio-D-glucopyranosylarylamine derivative binds to the enzyme glucoamylase, highlighting the stereospecificity of these interactions. colab.ws A comprehensive approach combining these techniques will be essential to build a complete model of recognition and binding. researchgate.net
Table 2: Techniques for Structural and Dynamic Characterization This table is interactive. You can sort and filter the data.
| Technique | Type of Information Provided | Relevance to 5-Thio-D-Glucose Research | Citations |
|---|---|---|---|
| X-ray Crystallography | High-resolution, 3D atomic coordinates of the ligand-protein complex (static view). | Reveals specific hydrogen bonds, van der Waals contacts, and the precise orientation of the thiosugar in the binding site. | frontiersin.org |
| NMR Spectroscopy | Information on molecular structure, conformation, dynamics, and binding kinetics in solution. | Elucidates the preferred ring conformation (e.g., chair, boat) and how it changes upon binding; identifies which specific atoms are involved in the interaction. | csic.esdntb.gov.ua |
| Molecular Dynamics (MD) Simulations | Computational modeling of the movement and interaction of atoms over time. | Predicts binding affinities, explores conformational landscapes, and provides a dynamic view of the binding process that complements static experimental data. | elifesciences.orgwustl.edu |
| Cryo-Electron Microscopy (Cryo-EM) | 3D structure of large protein complexes. | Useful for studying interactions of 5-thio-D-glucose with large, multi-subunit protein assemblies that may be difficult to crystallize. |
Mechanistic Elucidation of Broader Biological Activities and Potential Off-Target Effects in Diverse Physiological Contexts
5-Thio-D-glucose has been reported to possess a wide range of biological activities, yet the underlying molecular mechanisms are often not fully understood. It is known to be a potent competitive inhibitor of cellular glucose transport and hexokinase, the first enzyme in the glycolysis pathway. scbt.comnih.govsigmaaldrich.com This fundamental action likely underpins many of its observed effects.
Its activity against the parasite Schistosoma mansoni, the causative agent of schistosomiasis, has been attributed to the severe inhibition of glycolysis by blocking hexokinase. nih.gov Additionally, research has pointed to its potential as an anticancer agent and has demonstrated radioprotective properties. colab.wsmdpi.com However, the precise pathways and molecular targets responsible for these effects require deeper investigation. For example, it is unclear how 5-thio-D-glucose exerts a radioprotective effect on normal tissues. colab.ws Furthermore, derivatives of thiosugars have shown promise as antibacterial and antifungal agents. mdpi.comresearchgate.net
A critical area for future research is the investigation of potential off-target effects and activities in diverse physiological systems. A study in rats found that 5-thio-D-glucose elevates renal transforming growth factor beta-1 (TGF-beta1), a key signaling molecule involved in fibrosis and other cellular processes. nih.gov Understanding the mechanism behind this elevation is crucial, as it could represent either a therapeutic opportunity or a potential liability. Systematic screening of 5-thio-D-glucose and its derivatives against broad panels of enzymes, receptors, and cell lines is necessary to build a comprehensive biological activity profile, uncover new therapeutic applications, and identify any potential for adverse effects.
Table 3: Summary of Reported Biological Activities of 5-Thio-D-Glucose This table is interactive. You can sort and filter the data.
| Biological Activity | Proposed/Known Mechanism | Research Context/Organism | Citations |
|---|---|---|---|
| Inhibition of Glycolysis | Competitive inhibition of glucose transport and hexokinase activity. | General cellular effect. | scbt.comnih.govsigmaaldrich.com |
| Anthelmintic | Inhibition of hexokinase in the parasite's energy metabolism. | Schistosoma mansoni. | nih.gov |
| Radioprotection | Unknown. | Mice normal tissues (gastrointestinal, bone marrow). | colab.ws |
| Anticancer | Implied ability to impede cancer cell growth, potentially through metabolic interference. | In vitro studies. | mdpi.com |
| Renal TGF-beta1 Elevation | Unknown. | Rats. | nih.gov |
| Boron Carrier | Used as a carrier moiety for boron in Boron Neutron Capture Therapy (BNCT). | Human hepatocellular carcinoma cells. | colab.ws |
Expansion of Glycomimetic Design Principles Based on 5-Thio-D-Glucose Scaffolds for Enhanced Potency and Selectivity
Glycomimetics are molecules designed to mimic the structure and function of carbohydrates, often with improved properties such as enhanced stability and better bioavailability. nih.govmdpi.com The 5-thio-D-glucose core is an excellent scaffold for developing novel glycomimetics because the thioether linkage in the ring is resistant to enzymatic cleavage by glycosidases, unlike the natural O-glycosidic bond. frontiersin.orgmdpi.com This inherent stability makes it an attractive starting point for designing inhibitors of carbohydrate-processing enzymes or antagonists of carbohydrate-binding proteins (lectins). tandfonline.comnih.gov
Future research should leverage the structural and mechanistic insights gained from the areas described above to rationally design new generations of 5-thio-D-glucose-based glycomimetics. The core principle is to use the stable thiosugar as an anchor to present various functional groups that can form additional, specific interactions with a biological target, thereby increasing binding affinity and selectivity. frontiersin.orgnih.gov
Strategies for expansion include:
Structure-Based Design: Using atomic-resolution structures of target proteins, chemists can design modifications to the 5-thio-D-glucose scaffold that fit precisely into binding pockets, creating new interactions and enhancing potency. frontiersin.org
Multivalency: Linking multiple 5-thio-D-glucose units together can create multivalent ligands. This approach mimics the natural presentation of carbohydrates on cell surfaces and can lead to a dramatic increase in binding avidity through chelation and statistical rebinding effects. frontiersin.org
Library Synthesis: Creating libraries of 5-thio-D-glucose derivatives with diverse substituents at the hydroxyl positions will enable high-throughput screening to identify compounds with high affinity and selectivity for specific targets, such as galectins or other lectins involved in disease. frontiersin.orgresearchgate.net
By systematically exploring these design principles, the 5-thio-D-glucose scaffold can be used to develop highly potent and selective probes for studying glycobiology and as potential therapeutic agents for a wide range of diseases. mdpi.comresearchgate.net
Table 4: Glycomimetic Design Principles Using Thiosugar Scaffolds This table is interactive. You can sort and filter the data.
| Design Principle | Rationale | Potential Advantage | Citations |
|---|---|---|---|
| Scaffold Stabilization | Replacement of endocyclic oxygen with sulfur (or exocyclic oxygen with S, C, N). | Increased resistance to chemical and enzymatic hydrolysis, improving in vivo stability. | frontiersin.orgmdpi.com |
| Functional Group Decoration | Adding non-carbohydrate moieties to the scaffold. | Enables interaction with additional binding pockets on the target protein, enhancing affinity and selectivity. | frontiersin.orgnih.gov |
| Conformational Pre-organization | Locking the molecule into its bioactive conformation. | Reduces the entropic penalty of binding, leading to higher affinity. | nih.gov |
| Multivalent Presentation | Covalently linking multiple glycomimetic units. | Exploits the avidity of multimeric lectins, leading to significantly increased binding strength. | frontiersin.org |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 5-thio-D-glucose and its derivatives?
- Methodology : 5-Thio-D-glucose is synthesized via thiol substitution at the C5 position of glucose. A common approach involves mercaptal formation using thiourea or thioacetic acid under acidic conditions. For example, derivatives like 5-thio-D-glucose diethyl dithioacetal are prepared by reacting glucose with ethanethiol in the presence of HCl . Single-crystal X-ray diffraction is critical for confirming stereochemistry and substituent positions in derivatives .
- Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to avoid over-substitution or side reactions. Use protective groups (e.g., acetonide) to stabilize reactive hydroxyl groups during synthesis.
Q. How is 5-thio-D-glucose structurally characterized to confirm sulfur substitution and anomeric configuration?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to identify sulfur-induced shifts (e.g., C5 signal downfield shift) and anomeric proton coupling constants () to distinguish α/β configurations .
- X-ray Crystallography : Resolve crystal structures to validate ring conformation and sulfur placement, as demonstrated for related dithioacetal derivatives .
- Data Interpretation : Compare spectral data to non-thiolated D-glucose analogs to isolate substitution effects.
Advanced Research Questions
Q. How does 5-thio-D-glucose modulate streptozotocin (STZ)-induced β-cell toxicity in diabetes models?
- Experimental Design :
- In Vivo Models : Administer 5-thio-D-glucose intraperitoneally before STZ injections in mice. Monitor glucose tolerance (OGTT) and insulin release to assess β-cell protection .
- In Vitro Validation : Use islet cultures to measure basal vs. glucose-stimulated insulin secretion. Compare results with D-glucose controls to isolate sulfur-specific effects .
Q. What are the contradictory roles of 5-thio-D-glucose in redox signaling compared to D-glucose?
- Mechanistic Insights :
- D-Glucose increases reactive oxygen species (ROS) via mitochondrial stress, whereas 5-thio-D-glucose may alter redox pathways due to sulfur’s electronegativity. Use SOD mimetics (e.g., tempol) to dissect ROS scavenging vs. metabolic interference .
- Phosphorylation Assays : Analyze p42/44 MAPK and Akt pathways in endothelial cells exposed to high glucose vs. 5-thio-D-glucose. Sulfur substitution may decouple metabolic and signaling cascades .
- Data Gaps : Limited studies compare thiolated vs. non-thiolated glucose analogs in ROS/NO crosstalk.
Methodological Guidelines
Q. What analytical techniques are recommended for quantifying 5-thio-D-glucose in biological matrices?
- Enzymatic Assays : Adapt glucose oxidase/peroxidase (GOPOD) kits with thiol-specific optimization (e.g., pre-treatment with iodoacetamide to block free thiols) .
- Chromatography : Use HILIC- or ion-pair LC-MS/MS to resolve 5-thio-D-glucose from endogenous sugars, leveraging sulfur’s mass shift ( vs. ) .
Q. How to address batch variability in 5-thio-D-glucose synthesis?
- Quality Control :
- Purity Standards : Require ≥98% purity via HPLC with refractive index/UV detection .
- Stability Testing : Monitor hygroscopicity and oxidation (e.g., thiol-to-disulfide conversion) under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
